molecular formula C21H15ClF3NOS B3125046 N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-4-(trifluoromethyl)benzamide CAS No. 321431-96-3

N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-4-(trifluoromethyl)benzamide

Cat. No. B3125046
CAS RN: 321431-96-3
M. Wt: 421.9 g/mol
InChI Key: PGNCFLIPTLZUEH-UHFFFAOYSA-N
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Description

N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-4-(trifluoromethyl)benzamide, also known as CTB or CTB-001, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CTB is a small molecule that has been shown to selectively bind to certain types of neurons in the brain, making it a valuable tool for studying neural circuits and the mechanisms of neural communication.

Scientific Research Applications

  • Synthesis and Characterization : The synthesis and characterization of related sulfanilamide derivatives, including their crystal structures and thermal properties, have been extensively studied. These compounds, including N-substituted derivatives, have been analyzed using various techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and X-ray diffraction (Lahtinen et al., 2014).

  • Antimicrobial Studies : Certain derivatives have been evaluated for their antimicrobial properties. For instance, thiourea derivatives with benzamide functionality have shown significant antipathogenic activity, particularly against bacterial strains known for their ability to grow in biofilms (Limban et al., 2011).

  • Polymer Research : Studies have also focused on the synthesis of novel polymers incorporating benzamide derivatives. These polymers, such as aromatic poly(sulfone sulfide amide imide)s, exhibit properties like high thermal stability and solubility, making them potential materials for advanced technological applications (Mehdipour-Ataei & Hatami, 2007).

  • Anticancer Research : Some benzamide derivatives have been synthesized and evaluated for their potential anticancer activity. Compounds like N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity in comparison to known drugs in various cancer cell lines (Ravinaik et al., 2021).

  • Molecular Docking and Theoretical Studies : There have been molecular docking and Density Functional Theory (DFT) calculations on novel benzenesulfonamide derivatives, which helps in understanding their potential interactions with biological targets (Fahim & Shalaby, 2019).

properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3NOS/c22-17-7-11-19(12-8-17)28-13-14-1-9-18(10-2-14)26-20(27)15-3-5-16(6-4-15)21(23,24)25/h1-12H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNCFLIPTLZUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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